molecular formula C12H9BrO4 B2871838 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid CAS No. 893743-94-7

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid

Cat. No.: B2871838
CAS No.: 893743-94-7
M. Wt: 297.104
InChI Key: VFNLEKRTYGTCFC-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid (CAS: 937601-60-0; 895645-33-7) is a halogenated furan derivative characterized by a bromophenoxymethyl substituent at the C5 position of the furan ring.

Properties

IUPAC Name

5-[(3-bromophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNLEKRTYGTCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 3-bromophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituent at C5 Position Molecular Weight (g/mol) Key Properties/Activities References
5-(3-Bromophenoxymethyl)furan-2-carboxylic acid 3-Bromophenoxymethyl 315.13 Potential SaS inhibitor (Mab)
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 2,4-Bis(trifluoromethyl)phenyl 368.24 IC₅₀ = 0.45 µM (Mab-SaS inhibition)
5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid 2-Amino-4-nitrophenyl 278.20 IC₅₀ = 0.83 µM (Mab-SaS inhibition)
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 3,5-Bis(trifluoromethyl)phenyl 368.24 IC₅₀ = 0.71 µM (Mab-SaS inhibition)
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl 233.17 Lead MbtI inhibitor (crystallized)
5-(4-Bromophenyl)furan-2-carboxylic acid 4-Bromophenyl 271.09 Biochemical reagent (no bioactivity data)
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 4-Fluorophenoxymethyl 254.21 Structural analog (no bioactivity data)
Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs 1–3 enhance inhibitory activity against Mab-SaS, likely due to improved enzyme binding via hydrophobic or polar interactions . Halogen Positioning: The 3-bromo substitution in the target compound may confer distinct steric or electronic effects compared to 4-bromo (CAS: 52938-96-2) or 4-fluoro analogs .

Toxicity Profile :

  • Furan-2-carboxylic acid derivatives generally exhibit low toxicity in human cell lines (e.g., MRC-5 fibroblasts and blood cells) .

Natural Product Derivatives

Furan-2-carboxylic acid derivatives are also isolated from mangrove endophytic fungi, such as Coriolopsis sp. J5, though these typically feature hydroxylated alkyl chains rather than aromatic substituents:

  • 5-(1-Hydroxypentyl)-furan-2-carboxylic acid (C₁₀H₁₄O₄): Structurally distinct but lacks the halogenation critical for enzyme inhibition .

Biological Activity

5-(3-Bromophenoxymethyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H9_{9}BrO4_{4}
  • Molecular Weight : 297.1 g/mol
  • CAS Number : 893743-94-7

The primary mechanism of action for 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid involves the inhibition of specific biochemical pathways. One notable target is collagen prolyl-4-hydroxylase, an enzyme crucial for collagen biosynthesis. Inhibition of this enzyme leads to reduced production of stable collagen, which can have implications in various diseases, including fibrosis and cancer .

Antimicrobial Activity

Research indicates that 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies indicate that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, treatment with this compound at concentrations ranging from 50 µM to 100 µM has demonstrated significant cytotoxic effects on various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted by Hossan et al. (2012) examined the antimicrobial activity of several derivatives of furan-based compounds, including 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid. The results showed that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an effective antimicrobial agent.

Study 2: Antitumor Mechanisms

In another investigation focused on the antitumor properties, researchers treated human cancer cell lines with varying concentrations of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant increases in markers associated with programmed cell death observed at higher concentrations (≥50 µM) .

Data Summary Table

Biological Activity Observed Effect Concentration Reference
AntimicrobialInhibition of bacterial growthLow concentrationsHossan et al., 2012
AntitumorInduction of apoptosis in cancer cells≥50 µMStudy findings

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